3-Tert-butyl-5-iodo-4-methoxyaniline
Description
3-Tert-butyl-5-iodo-4-methoxyaniline is a substituted aniline derivative featuring a tert-butyl group at position 3, an iodine atom at position 5, and a methoxy group at position 4 of the aromatic ring. This compound is structurally characterized by its electron-donating substituents (methoxy and tert-butyl) and a halogen (iodine), which influence its electronic, steric, and reactive properties. The iodine substituent, in particular, positions it as a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to iodine’s favorable leaving-group properties .
Properties
Molecular Formula |
C11H16INO |
|---|---|
Molecular Weight |
305.15 g/mol |
IUPAC Name |
3-tert-butyl-5-iodo-4-methoxyaniline |
InChI |
InChI=1S/C11H16INO/c1-11(2,3)8-5-7(13)6-9(12)10(8)14-4/h5-6H,13H2,1-4H3 |
InChI Key |
FKAZROUMOABXTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC(=C1)N)I)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-tert-butyl-5-iodo-4-methoxyaniline and its analogs:
Key Observations:
- Halogen Effects : The iodine substituent in the target compound increases molar mass and lipophilicity compared to the brominated analog. Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br) enhance its reactivity in substitution reactions .
- In contrast, the bromo analog’s substituents (positions 2, 4, 5) may lead to different electronic effects (e.g., para-directing vs. meta-directing groups) .
- Core Structure : The isoxazole analog () diverges entirely from the aniline backbone, highlighting the importance of heterocyclic cores in medicinal chemistry for modulating bioavailability and target specificity .
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